Product packaging for AS 48 antibiotic(Cat. No.:CAS No. 105156-81-8)

AS 48 antibiotic

Cat. No.: B1166897
CAS No.: 105156-81-8
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Description

Historical Context of Antimicrobial Peptide Discovery

The journey to understanding antimicrobial peptides (AMPs) began long before the formal discovery of AS-48. As early as 1922, Alexander Fleming identified lysozyme (B549824), an antimicrobial protein present in human nasal mucus. mdpi.com However, his subsequent discovery of penicillin in 1928 shifted the focus of the scientific community towards conventional antibiotics, ushering in the "Golden Age of Antibiotics". mdpi.com It wasn't until the 1960s, with the rise of multidrug-resistant infections, that interest in the therapeutic potential of endogenous AMPs was reignited. mdpi.com

A pivotal moment in AMP research came in 1939 when Rene Dubos isolated an antimicrobial agent from a soil bacterium, which was later identified as gramicidin. nih.govresearchgate.net This marked the discovery of the first peptide antibiotic. researchgate.net Throughout the mid-20th century, research continued to uncover various AMPs from diverse sources. For instance, phagocytin was isolated from rabbit leukocytes in 1956, and bombinin from the skin of the Bombina variegata frog in 1962. researchgate.net A significant advancement in the field occurred in 1981 when Hans Boman and his colleagues characterized the primary structures of cecropins A and B from the hemolymph of the cecropia silk moth, pioneering the study of innate insect antimicrobial defense molecules. nih.gov These discoveries laid the groundwork for the eventual identification and characterization of bacteriocins like AS-48.

Evolution of Research on Bacteriocins in Microbiology

Bacteriocins, ribosomally synthesized antimicrobial peptides produced by bacteria, represent a specific and extensively studied class of AMPs. researchgate.netnih.gov The history of bacteriocin (B1578144) research dates back to 1925 when André Gratia described the activity of colicin, the first known bacteriocin. syngulon.com Despite this early discovery, bacteriocins were largely overshadowed by the success of broad-spectrum antibiotics. syngulon.com A lack of understanding of their biology and challenges in production and consistency limited their practical application. syngulon.com

Research into bacteriocins gained momentum with the increasing prevalence of antibiotic-resistant pathogens. Scientists began to appreciate their potential as targeted antimicrobial agents. Unlike many conventional antibiotics, bacteriocins often have a narrow spectrum of activity, targeting closely related bacterial species. researchgate.netnih.gov This specificity is advantageous as it can selectively eliminate pathogens without harming the beneficial commensal microbiota. nih.gov

The study of bacteriocins has evolved to encompass their ecological roles, genetic regulation, and mechanisms of action. nih.govoup.com Researchers have identified a vast diversity of bacteriocins with different structures and modes of action. nih.gov This has led to their classification into various classes, with AS-48 being a prominent member of the class of circular bacteriocins. nih.gov The circular structure of AS-48, a result of a head-to-tail peptide bond, confers remarkable stability to the molecule. nih.govpnas.org

Significance of AS-48 in Contemporary Antimicrobial Research and Development

AS-48, a 70-residue cyclic peptide produced by Enterococcus faecalis, stands out in the field of antimicrobial research due to its unique properties and broad inhibitory spectrum. pnas.org It was the first circular bacteriocin to be discovered and has since been extensively characterized. nih.govfrontiersin.org Its significance lies in several key areas:

Broad-Spectrum Activity: AS-48 exhibits potent bactericidal activity against a wide range of Gram-positive bacteria, including important foodborne pathogens and spoilage organisms like Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus. oup.commdpi.com It is also effective against some Gram-negative bacteria, particularly when combined with agents that permeabilize the outer membrane. frontiersin.orgnih.gov

Unique Mechanism of Action: The primary target of AS-48 is the bacterial cytoplasmic membrane. It creates pores in the membrane, leading to the dissipation of the proton motive force and ultimately cell death. pnas.orgfrontiersin.orgnih.gov This mechanism is distinct from that of many conventional antibiotics, reducing the likelihood of cross-resistance. frontiersin.org

High Stability: The circular structure of AS-48 provides exceptional stability over a wide range of pH and temperatures, as well as resistance to proteases. frontiersin.org This robustness makes it a suitable candidate for various applications, including food preservation.

Potential against Resistant Pathogens: Crucially, AS-48 has demonstrated activity against multidrug-resistant (MDR) bacteria. frontiersin.orgfrontiersin.org For example, it is effective against methicillin-resistant Staphylococcus aureus (MRSA) and clinical isolates of Mycobacterium tuberculosis. frontiersin.orgnih.gov Its activity appears to be independent of the antibiotic resistance profiles of the target bacteria. frontiersin.org

Low Toxicity: Studies have indicated that AS-48 shows little to no toxicity towards eukaryotic cells at concentrations required to inhibit susceptible bacteria. frontiersin.orgmdpi.com

These characteristics have propelled AS-48 to the forefront of research for developing new antimicrobial strategies. Scientists are exploring its potential applications in food safety, agriculture, and even as a therapeutic agent for human and animal infections. frontiersin.org The study of AS-48 and its derivatives continues to provide valuable insights into the structure-function relationships of antimicrobial peptides and their potential to address the global challenge of antimicrobial resistance.

Table of Key Research Findings on AS-48:

FeatureDescriptionReferences
Producing Organism Enterococcus faecalis pnas.org
Structure 70-amino acid cyclic peptide, globular arrangement of five α-helices pnas.orgnih.gov
Molecular Mass 7.14 kDa mdpi.com
Isoelectric Point (pI) ~10.5 pnas.orgnih.gov
Mechanism of Action Pore formation in the cytoplasmic membrane, dissipation of proton motive force pnas.orgfrontiersin.orgnih.gov
Antimicrobial Spectrum Broad-spectrum against Gram-positive bacteria, some Gram-negative bacteria frontiersin.orgoup.commdpi.com
Stability High stability at various temperatures and pH, resistant to proteases frontiersin.org
Activity against MDR Bacteria Effective against MRSA and other multidrug-resistant strains frontiersin.orgfrontiersin.orgnih.gov
Toxicity Low toxicity to eukaryotic cells frontiersin.orgmdpi.com

Properties

CAS No.

105156-81-8

Molecular Formula

C22H32ClN3O2

Synonyms

AS 48 antibiotic

Origin of Product

United States

Origin and Biosynthetic Pathways of As 48

Producer Microorganisms and Associated Ecological Niches

The primary producer of the AS-48 antibiotic is the bacterium Enterococcus faecalis. wikipedia.orgnih.gov Strains of this species, such as Enterococcus faecalis S-48, are known to harbor the genetic determinants for AS-48 production. researchgate.net While E. faecalis is the most well-characterized producer, a variant of AS-48 has also been identified in an Enterococcus faecium strain.

Enterococcus species are ubiquitous and can be found in a variety of ecological niches. They are common inhabitants of the gastrointestinal tracts of humans and other animals. Additionally, they are frequently isolated from environmental sources such as soil, water, and plants. Their ability to produce antimicrobial compounds like AS-48 likely provides them with a competitive advantage in these diverse and often polymicrobial environments.

Genetic Determinants of AS-48 Production

The biosynthesis of AS-48 is a genetically encoded process, with the necessary genes located on a plasmid. This section details the organization and regulation of the genes responsible for the production of this potent antibiotic.

The genetic information required for the production of and immunity to AS-48 is located on the pMB2 plasmid within Enterococcus faecalis. wikipedia.org A specific gene cluster, designated as the as-48 gene cluster, contains all the necessary genetic determinants. This cluster is organized into at least two operons.

The first operon, as-48ABC, includes the structural gene for the AS-48 precursor peptide (as-48A) and two other genes, as-48B and as-48C, which are essential for the biogenesis and immunity of the bacteriocin (B1578144). nih.gov The second major operon is as-48C1DD1EFGH. nih.gov This larger operon includes genes involved in immunity and transport of the antibiotic.

Table 1: Genes in the AS-48 Biosynthetic Cluster

GeneFunctionOperon
as-48AStructural gene for AS-48 precursor peptideas-48ABC
as-48BEssential for AS-48 biogenesisas-48ABC
as-48CInvolved in enterocin (B1671362) immunityas-48ABC
as-48C1Part of the second operonas-48C1DD1EFGH
as-48DPart of the second operonas-48C1DD1EFGH
as-48D1Immunity determinantas-48C1DD1EFGH
as-48EComponent of an ABC transporteras-48C1DD1EFGH
as-48FComponent of an ABC transporteras-48C1DD1EFGH
as-48GComponent of an ABC transporteras-48C1DD1EFGH
as-48HComponent of an ABC transporteras-48C1DD1EFGH

The expression of the as-48 gene cluster is a tightly regulated process involving specific promoters and post-transcriptional control mechanisms. The as-48ABC genes are transcribed from a promoter located upstream of as-48A. nih.gov

A key feature of AS-48 biosynthesis regulation is the post-transcriptional processing of the as-48ABC mRNA. An intergenic region between as-48A and as-48B is crucial for the expression of AS-48. This region can form a complex secondary structure in the mRNA, which is then processed. This processing uncouples the synthesis of the AS-48 peptide from the translation of the as-48BC genes, a regulatory mechanism not previously described for bacteriocin expression in enterococci. nih.gov This intricate control ensures the coordinated production of the bacteriocin and the associated immunity proteins, preventing self-harm to the producer organism.

Enzymatic Pathways and Metabolic Precursors in AS-48 Biosynthesis

AS-48 is a ribosomally synthesized peptide, meaning its initial synthesis is directed by the genetic code on the ribosome, using amino acids as the fundamental building blocks. wikipedia.org The biosynthesis, therefore, begins with the translation of the as-48A gene into a precursor peptide. This precursor then undergoes a series of post-translational modifications to become the mature, active bacteriocin.

The general pathway for the biosynthesis of circular bacteriocins like AS-48 involves the synthesis of a pre-propeptide with an N-terminal leader sequence. This leader peptide is then proteolytically cleaved. Following the removal of the leader peptide, the linear propeptide undergoes a crucial cyclization step, where a head-to-tail peptide bond is formed to create the characteristic circular structure of AS-48. nih.gov The mature bacteriocin is then transported out of the cell by a dedicated ABC transporter. nih.gov While the genes encoding the proteins involved in these processes have been identified within the as-48 gene cluster, the specific enzymatic mechanisms and the precise sequence of these events are still areas of active research. The primary metabolic precursors for the synthesis of the AS-48 peptide are the standard proteinogenic amino acids, which are supplied by the central metabolism of the Enterococcus faecalis cell. wikipedia.org

Strategies for Optimization of AS-48 Production in Research Systems

Maximizing the yield of AS-48 in laboratory settings is crucial for both research and potential biotechnological applications. Several strategies have been explored to optimize its production, primarily focusing on the fermentation conditions and media composition.

One effective approach is the optimization of the growth medium. It has been demonstrated that using whey-based substrates can support high-level production of AS-48. researchgate.net Key factors for optimal production in such media include the stabilization of pH at around 6.55 and the supplementation with 1% glucose. researchgate.net Adjusting the concentration of the whey-derived substrate and the inoculum size of the producer strain are also important parameters to consider for maximizing the yield. researchgate.net

Another strategy involves the careful control of fermentation parameters. For bacteriocin production in general, factors such as temperature, pH, and the composition of carbon and nitrogen sources in the culture medium are critical. mdpi.comnih.gov For some bacteriocins, the production is growth-phase dependent, with maximum yields often achieved during the stationary phase. mdpi.com

Furthermore, genetic engineering techniques, such as site-directed mutagenesis, have been employed to study the structure-function relationships of AS-48 and the roles of specific amino acid residues in its maturation and activity. nih.gov While these studies have primarily aimed at understanding the fundamental biology of AS-48, the insights gained could potentially be applied to engineer strains with enhanced production capabilities.

Table 2: Investigated Parameters for AS-48 Production Optimization

ParameterCondition for Optimization
Media Composition
SubstrateWhey-based substrates (e.g., Esprion-300) researchgate.net
Carbon SourceGlucose (optimal at 1%) researchgate.net
Nitrogen SourceTryptone, meat extract, yeast extract jst.go.jp
Fermentation Conditions
pHControlled at 6.55 researchgate.net
Temperature30°C (for some bacteriocins) jst.go.jp
Inoculum SizeOptimized for specific media researchgate.net

Molecular Mechanisms of As 48 Antimicrobial Action

Cellular Targets and Binding Interactions

AS-48 exhibits different mechanisms of action depending on the target organism. While its main target in bacteria is the cytoplasmic membrane, its activity against susceptible parasites involves intracellular targets. frontiersin.org The specificity of AS-48 towards bacterial membranes is attributed to the recognition of negatively charged exposed membrane phospholipids, a characteristic also present in some parasites like Leishmania. frontiersin.orgasm.org

Membrane Permeabilization and Pore Formation in Bacterial Cells

In bacterial cells, particularly Gram-positive bacteria which lack an outer membrane barrier, AS-48 directly interacts with the cytoplasmic membrane. frontiersin.orgnih.gov This interaction leads to membrane permeabilization and the formation of pores. frontiersin.orgmdpi.comnih.govpnas.org The proposed mechanism suggests that AS-48 transitions from a water-soluble dimeric form (DF-I) to a membrane-bound form (DF-II) at the membrane surface. nih.govnih.gov This transition involves a conformational change that allows hydrophobic helices to insert into the lipid bilayer. nih.gov The insertion of AS-48 molecules into the cytoplasmic membrane results in the formation of ion channels or pores, estimated to have an average diameter of roughly 0.7 nm. nih.gov This pore formation disrupts the membrane potential and leads to the dissipation of the protonmotive force, ultimately causing cell death. nih.govpnas.orgnih.gov Studies on E. faecalis have indicated a multi-hit kinetic mechanism, suggesting that a small number of AS-48 molecules are sufficient to render a bacterial cell nonviable. nih.gov The interaction with bacterial membranes does not appear to require a specific receptor, and AS-48 can interact with artificial membrane vesicles and lipid bilayers. mdpi.comnih.govasm.org

Intracellular Target Modulation in Specific Eukaryotic Pathogens (e.g., Trypanosomatids)

Unlike its action on bacteria, the mechanism of AS-48 against susceptible eukaryotic parasites, such as trypanosomatids (e.g., Leishmania spp. and Trypanosoma cruzi, Trypanosoma brucei), involves intracellular targets. frontiersin.orgugr.esasm.orgresearchgate.netnih.gov Although AS-48 can induce some plasma membrane permeabilization in Leishmania, this is often only partial, and the leishmanicidal mechanism involves additional intracellular targets, with mitochondrial dysfunctionality being of special relevance. asm.org Fluoresceinated AS-48 has been observed inside Leishmania parasites, causing mitochondrial depolarization and reactive oxygen species production. asm.org In T. cruzi, AS-48 is slowly endocytosed by the flagellar pocket and reaches the mitochondria. frontiersin.orgresearchgate.net For T. brucei, AS-48 binds to VSG proteins on the parasite surface and is rapidly internalized via the flagellar pocket, inducing apoptosis. frontiersin.orgresearchgate.netnih.gov This internalization process in T. brucei is temperature-dependent and involves clathrin-mediated endocytosis. nih.govscite.ai These findings indicate that AS-48 acts on trypanosomatids through mechanisms distinct from simple membrane lysis, involving uptake and modulation of intracellular processes. frontiersin.orgnih.gov

Downstream Cellular and Physiological Responses to AS-48 Exposure in Target Microorganisms

Exposure to AS-48 triggers a cascade of downstream cellular and physiological responses in target microorganisms, leading to cell death. In bacteria, the primary effect of membrane permeabilization and pore formation is the collapse of the membrane potential and the leakage of essential intracellular components, such as potassium ions and low-molecular-weight solutes. nih.govpnas.orgrsc.org This disruption of cellular homeostasis is lethal. In some bacteria, AS-48 can also induce a bacteriolytic effect, which appears to be secondary to the primary membrane action. nih.gov This autolysis may be dependent on the cell's biosynthetic activity and involves the loss of control over cell wall lytic enzymes due to membrane depolarization. nih.gov

In trypanosomatids, the downstream effects are linked to the intracellular targeting. In Leishmania, AS-48 induces a fast bioenergetic collapse and mitochondrial depolarization. asm.org The production of reactive oxygen species also contributes to parasite killing. asm.org In T. brucei, the internalization of AS-48 leads to the induction of autophagic-like cell death, characterized by the appearance of myelin-like structures and double-membrane autophagic vacuoles. nih.govscite.ai These diverse downstream effects highlight the multifaceted nature of AS-48's antimicrobial activity.

Biophysical Characterization of AS-48-Target Interactions

Biophysical studies have been instrumental in understanding the interaction of AS-48 with target membranes. AS-48 is a strongly basic molecule with a high proportion of hydrophobic amino acids, contributing to its amphipathic nature, which is crucial for its transition from a water-soluble state to a membrane-bound state. nih.govresearchgate.net The molecule's structure, determined by NMR and X-ray crystallography, reveals a globular arrangement of five α-helices with a clustered distribution of positive charges. nih.govpnas.orgnih.gov This charged region is thought to be essential for membrane insertion. nih.gov

Studies using model membranes, such as liposomes and lipid bilayers, have demonstrated the ability of AS-48 to permeate these structures in a receptor-independent manner. nih.govasm.orgrsc.org Coarse-grained simulations have been used to model the molecular dynamics of AS-48 binding to membranes and predict the induction of different pore types, consistent with a "leaky slit" model. researchgate.net The interaction of AS-48 with negatively charged phospholipids, abundant in bacterial membranes and present in some parasites, is a key factor in its selective toxicity. pnas.orgasm.org The dynamic flexibility of AS-48, allowing for conformational changes and transition between dimeric forms, is considered crucial for its insertion into bacterial membranes and pore formation. researchgate.net

Spectrum of As 48 Antimicrobial Activity in Research Models

Activity against Gram-Positive Bacterial Species.

AS-48 exhibits bactericidal activity against a wide variety of Gram-positive bacteria, including food-spoilage and pathogenic species. oup.comnih.gov The addition of low concentrations of AS-48 to exponential cultures of sensitive strains results in immediate growth cessation and a steady decrease in cell viability. nih.gov In many cases, a loss of turbidity is also observed, indicating a bacteriolytic mode of action. nih.gov

Staphylococcus aureus (including Methicillin-Resistant Strains) Susceptibility Profiles.

AS-48 demonstrates potent activity against Staphylococcus aureus, including multidrug-resistant clinical isolates. researchgate.netnih.gov Studies have shown AS-48 is active against methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA) strains. nih.govmdpi.com In one study, AS-48 was active against all tested clinical S. aureus strains, regardless of their clinical source, genotype, antimicrobial resistance profile, or biofilm formation capacity. nih.gov

Research findings indicate that the sensitivity of S. aureus to AS-48 can vary. In a study of clinical S. aureus isolates, the average Minimum Inhibitory Concentration (MIC) of AS-48 was 7.4 ± 0.46 mg/L, with values ranging from 3 to 16 mg/L. researchgate.net No significant difference in sensitivity was observed between MRSA and non-MRSA strains. researchgate.netnih.gov Interestingly, MRSA strains were slightly more sensitive to AS-48 than non-MRSA strains in one study, with average MICs of 7.086 ± 0.62 mg/L and 8.13 ± 0.49 mg/L, respectively. nih.gov

The activity of AS-48 against S. aureus can be enhanced in combination with other agents. For example, the combination of AS-48 with lysozyme (B549824) has shown strong synergism against S. aureus, significantly reducing the average MIC of AS-48. researchgate.netnih.gov While S. aureus is naturally resistant to lysozyme, the mechanistic basis of this synergistic effect is not fully clear. nih.gov

Here is a table summarizing representative AS-48 susceptibility data for S. aureus:

Staphylococcus aureus Strain TypeAverage MIC (mg/L)MIC Range (mg/L)NotesSource
Clinical Isolates7.4 ± 0.463 - 16Activity independent of antibiotic resistance profile. researchgate.net researchgate.net
MRSA Clinical Isolates7.086 ± 0.62Not specifiedSlightly more sensitive than non-MRSA. nih.gov nih.gov
Non-MRSA Clinical Isolates8.13 ± 0.49Not specifiedSlightly less sensitive than MRSA. nih.gov nih.gov
Clinical Isolates + Lysozyme4.23 ± 0.430.5 - 12Significant reduction in MIC. researchgate.netnih.gov researchgate.netnih.gov

Enterococcus faecalis Susceptibility Profiles.

AS-48 is produced by Enterococcus faecalis and also exhibits inhibitory activity against various Enterococcus species, including E. faecalis and E. faecium. oup.commdpi.com Studies on uropathogenic Enterococcus strains, primarily E. faecalis, have shown their susceptibility to AS-48. nih.gov The MIC of AS-48 against uropathogenic enterococci ranged between 1.3–7.1 mg/L, with an average of 3.1 ± 1 mg/L. nih.gov This indicates the susceptibility of these clinical strains to AS-48. nih.gov

Importantly, vancomycin-resistant Enterococcus (VRE) strains, including those with VanA and VanB phenotypes, have also shown sensitivity to AS-48. nih.govfrontiersin.org Vancomycin-resistant strains were sensitive to 4.4–10.5 mg/L AS-48, and this was observed even in strains displaying combined resistance to vancomycin (B549263) and gentamicin. nih.gov

The combination of AS-48 with antibiotics commonly used to treat urinary tract infections caused by enterococci, such as vancomycin, gentamicin, and amoxicillin/clavulanate, has demonstrated largely synergistic effects, with up to a 100-fold MIC reduction observed in some cases. nih.gov

Here is a table summarizing representative AS-48 susceptibility data for Enterococcus faecalis:

Enterococcus faecalis Strain TypeAverage MIC (mg/L)MIC Range (mg/L)NotesSource
Uropathogenic Isolates3.1 ± 11.3 - 7.1Indicates susceptibility of clinical strains. nih.gov nih.gov
Vancomycin-Resistant IsolatesNot specified4.4 - 10.5Sensitive to AS-48 despite vancomycin resistance. nih.gov nih.gov
Isolates + AntibioticsSignificantly ReducedUp to 100-fold reductionSynergistic effect observed with common UTI antibiotics. nih.gov nih.gov

Efficacy against Biofilm-Associated Microbial Communities.

Bacterial biofilms are a significant factor in persistent infections due to their increased resistance to antibiotics and host immune responses. researchgate.netfrontiersin.org AS-48 has demonstrated efficacy against biofilm-associated microbial communities, particularly those formed by Gram-positive bacteria like Staphylococcus aureus. researchgate.netnih.gov

Studies have shown that AS-48 is active against S. aureus strains regardless of their biofilm formation capacity. nih.gov Furthermore, AS-48 has been shown to inhibit the formation of biofilms by S. aureus. researchgate.net Research utilizing scanning electron microscopy has provided visual evidence of the effect of AS-48 on S. aureus biofilms. nih.gov

Beyond S. aureus, AS-48 has also been shown to inhibit biofilm formation by other bacteria, including lactic acid bacteria responsible for the accumulation of biogenic amines in cheese. oup.com

Activity against other Gram-Positive Pathogens.

AS-48 exhibits a broad spectrum of activity against a range of Gram-positive bacteria beyond Staphylococcus aureus and Enterococcus faecalis. oup.commdpi.com This includes food-spoilage and pathogenic Gram-positive bacteria such as Bacillus, Clostridium, Brochothrix thermosphacta, and Listeria monocytogenes. oup.com

Early studies indicated that most tested Gram-positive bacteria were highly sensitive to AS-48. nih.gov Bacteria containing mycolic acids in their cell walls, such as Corynebacterium, Mycobacterium, and Nocardia, were also found to be highly sensitive to AS-48. nih.gov Research has specifically demonstrated the bactericidal action of AS-48 against Mycobacterium tuberculosis, including both reference and clinical strains, as well as some non-tuberculous clinical mycobacterial species. frontiersin.orgunizar.es Synergistic effects have been observed when AS-48 is combined with lysozyme or ethambutol (B1671381) against M. tuberculosis. unizar.es

AS-48 has also shown activity against Streptococcus pyogenes, Streptococcus agalactiae, and Streptococcus pneumoniae (including multidrug-resistant strains). mdpi.com

Activity against Gram-Negative Bacterial Species.

While AS-48 is primarily known for its activity against Gram-positive bacteria, it also exhibits activity against some Gram-negative species. oup.com However, Gram-negative bacteria are generally less sensitive to AS-48 compared to Gram-positive bacteria. nih.gov

Early studies showed that many species of Gram-negative bacteria were inhibited by AS-48, but they were about ten times less sensitive when tested in solid medium. nih.gov The most sensitive Gram-negative species identified in these early studies included Myxococcus, E. coli, and Rhizobium strains. nih.gov Myxococcus strains were notable as they were the only Gram-negative bacteria that lysed after exposure to AS-48 concentrations similar to those effective against Gram-positive bacteria. nih.gov AS-48 has also shown activity against respiratory community-acquired Gram-negative pathogens such as Haemophilus influenzae and Moraxella catarrhalis. mdpi.com

Mechanisms Influencing Differential Susceptibility in Gram-Negative Organisms.

The differential susceptibility between Gram-positive and Gram-negative bacteria to AS-48 is primarily attributed to the structural differences in their cell envelopes. nih.gov Gram-negative bacteria possess an outer membrane that acts as a barrier, preventing or reducing the access of certain molecules, including some antibiotics and bacteriocins like AS-48, to the cytoplasmic membrane which is the primary target of AS-48. nih.govmdpi.commdpi.com

The protective effect of the outer membrane in Gram-negative bacteria necessitates higher concentrations of AS-48 for inhibition compared to Gram-positive bacteria. nih.govresearchgate.net However, the inhibitory activity of AS-48 against Gram-negative species can be enhanced when combined with treatments that permeabilize or disrupt the outer membrane. oup.comnih.govresearchgate.net

Research has demonstrated synergistic antimicrobial effects against Gram-negative bacteria when AS-48 is used in combination with other physical or chemical treatments. oup.comresearchgate.net For instance, combining AS-48 with moderate heat treatment or using it in washing solutions with chemical compounds like EDTA, lactic acid, peracetic acid, polyphosphoric acid, sodium hypochlorite, hexadecylpyridinium chloride, propyl-p-hydroxybenzoate, and hydrocinnamic acid has shown increased bactericidal activity against Gram-negative bacteria such as Salmonella enterica and Escherichia coli O157:H7. researchgate.net These combinations can significantly reduce or inhibit the growth of Gram-negative pathogens. researchgate.net

The mechanism by which AS-48 interacts with the bacterial membrane involves inserting into the lipid bilayer through electrostatic and hydrophobic interactions. researchgate.net The cationic nature of AS-48 likely plays a role in its initial interaction with the negatively charged bacterial membrane. oup.comresearchgate.net While AS-48's direct pore formation mechanism is effective against the cytoplasmic membrane, the presence of the outer membrane in Gram-negative bacteria provides an initial barrier that must be overcome for AS-48 to reach its target effectively. nih.gov

Activity against Fungi and Parasitic Microorganisms.

Research into the antimicrobial spectrum of AS-48 has extended beyond its well-established antibacterial properties to include its effects on fungi and parasitic microorganisms. While AS-48 itself has shown limited or no activity against certain eukaryotic microorganisms such as the yeast Saccharomyces and the amoebas Naegleria spp. and Acanthamoeba spp. in some studies, other investigations have revealed its potency against parasites, particularly those belonging to the Trypanosomatidae family. nih.gov

Notably, AS-48 has exhibited significant trypanocidal activity. Studies have demonstrated its effectiveness against Leishmania donovani, a parasitic protozoan responsible for leishmaniasis. AS-48 was found to be lethal to Leishmania promastigotes, the extracellular form of the parasite, as well as both axenic and intracellular amastigotes, the form residing within host macrophages. informahealthcare.com This activity was observed at low micromolar concentrations in research models. For instance, the concentration required for 50% inhibition (IC₅₀) of L. donovani promastigote proliferation was reported to be 1.3 µM. informahealthcare.com Furthermore, AS-48 treatment led to a substantial reduction in the parasitization index of infected macrophages and decreased the percentage of infected macrophages in in vitro models. informahealthcare.com The mechanism of action against Leishmania appears to involve intracellular targets and differs from its pore-forming mechanism in bacterial cells. nih.gov

While direct fungicidal activity of AS-48 itself was not extensively detailed in the reviewed research, studies involving minimal domain peptides derived from enterocins, including those based on AS-48, have been tested against fungi, adding these pathogens to the scope of investigation for AS-48-based compounds. researchgate.net The increasing prevalence of antifungal resistance highlights the importance of exploring novel agents, such as antimicrobial peptides, against fungal pathogens like Cryptococcus neoformans and Candida auris. researchgate.net

The following table summarizes some of the reported activities of AS-48 against parasitic microorganisms in research models:

Microorganism SpeciesForm TestedEffect ObservedConcentration/MetricReference
Leishmania donovaniPromastigotesLethal, InhibitionIC₅₀ = 1.3 µM informahealthcare.com
Leishmania donovaniAxenic AmastigotesLethalLow micromolar informahealthcare.com
Leishmania donovaniIntracellular AmastigotesLethal, Reduced Parasitization IndexLow micromolar, ~90% reduction at 7.0 µM informahealthcare.com
SaccharomycesYeastNo activity observedNot specified nih.gov
Naegleria spp.AmoebasNo activity observedNot specified nih.gov
Acanthamoeba spp.AmoebasNo activity observedNot specified nih.gov

Synergistic and Antagonistic Interactions with Other Antimicrobial Agents and Compounds.

The potential for AS-48 to act in combination with other antimicrobial agents has been investigated to explore enhanced efficacy and potential strategies to combat resistant microorganisms. Research has revealed significant synergistic interactions between AS-48 and various antibiotics and other compounds against a range of bacterial pathogens.

Studies focusing on uropathogenic enterococci have shown that combining AS-48 with antibiotics commonly used for treating urinary tract infections can result in synergistic or additive effects. This synergy was observed to lead to a substantial reduction in the minimum inhibitory concentration (MIC) of the antibiotics, in some cases up to 100-fold. Fractional inhibitory concentration index (FICI) calculations in these studies consistently discarded antagonistic effects. Synergy or additive effects were particularly prevalent among clinical isolates tested.

Synergistic interactions have also been reported between AS-48 and specific antibiotics against multidrug-resistant (MDR) clinical isolates. Combinations of AS-48 with vancomycin, gentamicin, and amoxicillin/clavulanate have demonstrated synergy against MDR strains. A proposed mechanism for this synergy involves AS-48 increasing the permeability of the bacterial membrane, thereby facilitating the uptake of the co-administered antibiotic.

Furthermore, AS-48 has shown synergistic effects with other bacteriocins. A notable example is the confirmed synergy between AS-48 and nisin against staphylococci, including antibiotic-resistant strains. This suggests that combining different bacteriocins could be a valuable approach for controlling pathogenic staphylococci.

Beyond traditional antibiotics and other bacteriocins, AS-48 has also been studied in combination with non-antibiotic compounds. The killing effect of AS-48 on Staphylococcus aureus was potentiated when used in combination therapies with certain phenolic compounds. These included carvacrol, geraniol, eugenol, terpineol, caffeic acid, p-coumaric acid, citral, and hydro-cinnamic acid, with combinations proving more efficient than individual compounds.

Research has also explored the interactions of AS-48 with agents against Mycobacterium tuberculosis. AS-48 demonstrated activity against M. tuberculosis strains, including reference and clinical isolates. Its antituberculosis action was increased when combined with either lysozyme or ethambutol, a drug commonly used in tuberculosis treatment, showing a synergistic interaction. This synergy between AS-48 and ethambutol was also observed in models using M. tuberculosis-infected macrophages.

While synergistic and additive effects are frequently observed, the nature of the interaction can be dependent on the specific microorganisms and the concentrations of the agents used. However, the research indicates a significant potential for AS-48 to enhance the activity of other antimicrobial agents, particularly against resistant pathogens.

The following table summarizes some reported synergistic interactions involving AS-48:

Co-administered Agent(s)Target Microorganism(s)Interaction TypeNotesReference
Various AntibioticsUropathogenic EnterococciSynergistic/AdditiveUp to 100-fold MIC reduction observed
VancomycinMDR Clinical IsolatesSynergisticIncreased antibiotic permeability
GentamicinMDR Clinical IsolatesSynergisticIncreased antibiotic permeability
Amoxicillin/ClavulanateMDR Clinical IsolatesSynergisticIncreased antibiotic permeability
NisinStaphylococci (incl. resistant)SynergisticEffective for control of staphylococci
LysozymeMycobacterium tuberculosisSynergisticIncreased antituberculosis action
EthambutolMycobacterium tuberculosisSynergisticObserved in vitro and in macrophages
Phenolic Compounds (e.g., Carvacrol, Eugenol)Staphylococcus aureusPotentiation/SynergisticMore efficient than compounds alone

Microbial Resistance Mechanisms and Evolutionary Responses to As 48

General Mechanisms of Acquired Antimicrobial Resistance Relevant to Peptides.

Bacteria have evolved a diverse array of mechanisms to resist the action of antimicrobial peptides. These mechanisms can be broadly categorized into strategies that prevent the peptide from reaching its target, modify the target site, or enzymatically inactivate the peptide. bohrium.comnih.govmdpi.comfrontiersin.org These resistance mechanisms can be constitutive (inherent properties) or inducible (activated in response to the presence of the AMP). bohrium.commdpi.com

Efflux Pump Systems in Bacterial Resistance Phenotypes.

Efflux pumps are a major mechanism of bacterial resistance, actively transporting antimicrobial compounds out of the cell, thereby reducing their intracellular concentration below inhibitory levels. frontiersin.orgoup.comnih.gov These protein transporters are found in both Gram-positive and Gram-negative bacteria and contribute significantly to multidrug resistance. nih.gov Gram-negative bacteria, with their outer membrane and periplasmic space, can utilize efflux pumps to sequester and extrude drugs before they reach the cytoplasm. nih.gov

Efflux pumps belong to several superfamilies, including the Resistance-Nodulation-Cell Division (RND), Major Facilitator Superfamily (MFS), Multidrug and Toxic Compound Extrusion (MATE), Small Multidrug Resistance (SMR), and ATP-Binding Cassette (ABC) transporters. frontiersin.org RND efflux pumps, for instance, function as proton/drug antiporters and are primarily found in Gram-negative bacteria. nih.gov Some efflux pumps can be regulated by two-component signaling systems, further highlighting the complexity of bacterial resistance responses. frontiersin.orgelifesciences.org

Target Site Modification Strategies.

Bacteria can develop resistance by modifying the cellular target that the antimicrobial peptide interacts with, thereby reducing the peptide's binding affinity or preventing its action. uq.edu.auasm.orgmdpi.comresearchgate.net This can involve point mutations in genes encoding the target site, enzymatic alteration of the binding site (e.g., through methylation), or the replacement or bypass of the original target. asm.orgmdpi.com For antimicrobial peptides that primarily target the bacterial membrane, modifications to the membrane's composition or charge can reduce peptide interaction. bohrium.comnih.govmdpi.comfrontiersin.orgnih.gov For example, some bacteria can alter their membrane's negative charge or modify components like lipopolysaccharide (LPS) to mask negative charges that attract cationic AMPs. bohrium.commdpi.comfrontiersin.org

Enzymatic Inactivation Mechanisms.

Enzymatic inactivation involves the production of bacterial enzymes that chemically modify or degrade the antimicrobial peptide, rendering it ineffective. nih.govmdpi.comfrontiersin.orgmdpi.com This is a well-known mechanism of acquired resistance. mdpi.com For peptide antibiotics, proteolytic degradation by bacterial proteases is a significant inactivation mechanism. nih.govmdpi.comfrontiersin.org Linear peptides are often more susceptible to proteolytic cleavage due to more exposed cleavage sites. frontiersin.org Examples of enzymatic inactivation have been observed for other peptide antibiotics, such as the hydrolysis of the macrolactone ring of macrolides by esterases or the cleavage of the β-lactam ring by β-lactamases. mdpi.com While these examples pertain to other antibiotic classes, the principle of enzymatic degradation applies to peptide antibiotics as well.

Role of Biofilm Formation in Enhanced Resistance.

Biofilm formation is a significant factor contributing to enhanced bacterial resistance to antimicrobial agents, including peptides. frontiersin.orgfrontiersin.orgmdpi.comubc.cafrontiersin.org Bacteria in biofilms are embedded in a self-produced extracellular matrix, which acts as a barrier that can reduce the penetration and diffusion of antimicrobials. frontiersin.orgfrontiersin.org Biofilms also contain slow-growing or dormant "persister" cells that are inherently more tolerant to antibiotics targeting metabolic processes. frontiersin.org The close proximity of cells within a biofilm can also facilitate the exchange of mobile genetic elements carrying resistance determinants through horizontal gene transfer. frontiersin.orgmdpi.com Biofilm-associated bacteria can exhibit significantly higher resistance levels compared to their planktonic counterparts. mdpi.comubc.ca

Observed Resistance Profiles and Adaptations Specifically to AS-48.

Unlike many conventional antibiotics, stable resistance against AS-48 appears to be remarkably difficult to develop. frontiersin.org This is likely due to its mechanism of action, which involves interacting with the lipids in the bacterial cytoplasmic membrane without requiring a specific receptor. frontiersin.org Extensive modifications to essential membrane components would be necessary to confer stable resistance, which could severely impact cell physiology and viability. frontiersin.org

To the best of current knowledge, no stable resistance against AS-48 has been reported. frontiersin.org However, a transient adaptive response to AS-48 has been observed in Listeria monocytogenes when exposed to low temperatures and sub-minimum inhibitory concentrations (MICs) of the peptide. frontiersin.orgnih.gov These adapted cells showed increased resistance not only to AS-48 but also cross-resistance to other antimicrobials like nisin and muramidases. frontiersin.orgnih.gov This adaptation was linked to changes in the cell envelope, particularly modifications in the lipids of the cytoplasmic membrane, including a higher proportion of branched fatty acids and an increased C15:0 An-to-C17:0 An ratio. frontiersin.orgnih.gov Interestingly, this adaptive resistance was lost upon increasing the AS-48 concentration slightly or after repeated subcultivations in the absence of the peptide. frontiersin.orgnih.gov

Studies on clinically isolated strains of Enterococcus and Staphylococcus aureus, including multidrug-resistant isolates (such as MRSA and vancomycin-resistant genotypes), have shown that AS-48 remains active regardless of their existing antibiotic resistance profiles. frontiersin.orgresearchgate.net For instance, a collection of Enterococcus clinical isolates resistant to multiple antibiotics were generally susceptible to AS-48 at low micromolar concentrations. frontiersin.org Similarly, clinically isolated S. aureus strains, including MRSA, were susceptible to AS-48, and its activity was independent of their resistance to other antibiotics. frontiersin.orgresearchgate.net

AS-48 has also demonstrated activity against established S. aureus biofilms, inducing significant morphological changes in the biofilm matrix and bacterial cells during treatment. frontiersin.org Furthermore, AS-48 has been shown to prevent biofilm formation by lactic acid bacteria responsible for biogenic amine accumulation in cheese. researchgate.netoup.com

While AS-48 has shown promise against bacterial pathogens, it is important to note that another compound, referred to as AS-48 in the context of measles virus research (PubChem CID: 135622593), is an experimental therapeutic targeting the viral RNA-dependent RNA polymerase and is distinct from the antibacterial peptide AS-48. asm.orgresearchgate.net Resistance to this antiviral compound has been observed through viral adaptation. asm.orgresearchgate.net This highlights the importance of context when discussing compounds with similar designations.

Genetic and Molecular Basis of AS-48 Resistance Development in Laboratory and Environmental Strains.

The genetic and molecular basis of the transient adaptive resistance to AS-48 observed in Listeria monocytogenes involves alterations in the cell envelope, specifically changes in the fatty acid composition of the cytoplasmic membrane. frontiersin.orgnih.gov The increased proportion of branched fatty acids and the higher C15:0 An-to-C17:0 An ratio in adapted cells suggest modifications in fatty acid synthesis or incorporation pathways. frontiersin.orgnih.gov These changes in membrane lipid composition likely affect the interaction of AS-48 with the membrane, leading to reduced susceptibility. The fact that resistance is maintained in protoplasts from adapted cells further supports the role of membrane modifications in this phenomenon. nih.gov Electron microscopy of adapted cells showed a thicker and less dense cell wall, although the primary mechanism appears related to the membrane. nih.gov

The genetic determinants underlying these specific membrane modifications in response to AS-48 exposure in L. monocytogenes have been investigated. While the precise genes involved in this adaptive response to AS-48 are not explicitly detailed in the provided sources beyond the observed phenotypic changes in membrane lipid composition, the general mechanisms of bacterial adaptation to AMPs often involve complex regulatory networks that control the expression of genes related to cell envelope synthesis and modification. bohrium.commdpi.com

The lack of reported stable genetic resistance to AS-48 in laboratory or environmental strains, despite its activity against diverse bacterial pathogens including multidrug-resistant isolates, reinforces the notion that its membrane-targeting mechanism makes the development of stable high-level resistance challenging. frontiersin.org This contrasts with resistance development to antibiotics that target specific proteins or pathways, where single gene mutations or acquisition of resistance genes can readily confer high-level resistance. asm.orgmdpi.com

However, the potential for resistance development in environmental settings, where bacteria are exposed to a variety of antimicrobial compounds and can exchange genetic material, is a continuous concern for any antimicrobial agent. mdpi.comoup.com While specific genetic determinants for stable AS-48 resistance have not been widely reported, ongoing surveillance and research are essential to monitor for the emergence of such mechanisms in diverse bacterial populations.

Table 1: Observed Adaptive Changes in Listeria monocytogenes upon Exposure to AS-48

CharacteristicWild-Type CellsAS-48 Adapted Cells (Transient)
AS-48 SusceptibilitySusceptibleIncreased Resistance
Cross-ResistanceNone reportedNisin, Muramidases
Cytoplasmic Membrane LipidsNormalHigher branched fatty acids, higher C15:0 An:C17:0 An ratio
Cell Wall StructureNormalThicker, less dense
Adaptation StabilityN/ALost upon subcultivation or increased AS-48 concentration

Table 2: Susceptibility of Clinical Isolates to AS-48

Bacterial SpeciesAntibiotic Resistance Profile of Isolates TestedAS-48 SusceptibilityAverage MIC (mg/l)
Enterococcus spp.Wide range, including vancomycin (B549263) resistanceSusceptible3.1
Staphylococcus aureusWide range, including MRSASusceptible7.4 ± 0.46

Methodological Approaches in As 48 Research

Microbiological Assays for Activity Determination

Microbiological assays are fundamental for evaluating the antimicrobial potency of AS-48. These methods quantify the peptide's ability to inhibit or kill microorganisms.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assessment

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters used to define the in vitro activity of AS-48 against various bacterial strains pnas.orgfrontiersin.orgresearchgate.netnih.gov. The MIC is the lowest concentration of AS-48 that prevents visible growth of a microorganism after a specific incubation period nih.gov. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the number of viable bacteria researchgate.net.

These values are typically determined using broth microdilution methods, often based on established guidelines like those from the Clinical and Laboratory Standards Institute (CLSI) frontiersin.orgnih.govmdpi.com. In these assays, serial dilutions of AS-48 are prepared in a liquid growth medium inoculated with a standardized number of bacterial cells frontiersin.orgnih.gov. After incubation, microbial growth is assessed, for instance, spectrophotometrically frontiersin.org.

Research has shown varying MIC values for AS-48 depending on the target organism. For Staphylococcus aureus, MICs have been reported ranging from 0.164 to 0.437 μM, with an average of 0.228 ± 0.084 μM for food-isolated strains frontiersin.org. For clinical isolates of S. aureus, including methicillin-resistant strains (MRSA), MICs ranged from 3 to 16 mg/L with an average of 7.4 ± 0.46 mg/L, indicating activity independent of antibiotic resistance profiles nih.govmdpi.comfrontiersin.org. Against uropathogenic enterococci, AS-48 MICs ranged between 1.3–7.1 mg/L with an average of 3.1 ± 1 mg/L nih.gov.

The bactericidal activity of AS-48 has also been demonstrated. For example, 0.14 μM of AS-48 completely eradicated Listeria monocytogenes after 6 hours, while S. aureus CECT240 required 24 hours for complete elimination at the same concentration researchgate.netnih.gov.

Data on AS-48 MIC values against selected bacterial species:

Bacterial SpeciesAverage MIC (μM)Average MIC (mg/L)Source Type
Staphylococcus aureus0.228 ± 0.084-Food-isolated
Staphylococcus aureus-7.4 ± 0.46Clinical isolates
Uropathogenic Enterococci-3.1 ± 1Clinical isolates
Cutibacterium acnes-1.22Clinical isolates
Mycobacterium xenopi<2 mg/l<2-
Mycobacterium gordonae<2 mg/l<2-
Listeria monocytogenes~0.1~0.1-
Brochothrix thermosphacta---
Lactic acid bacteria---
Bacillus cereus-2.5 to 4.5-
Bacillus subtilis 168-1 to 5-
Escherichia coli K-12-150-

Note: MIC values can vary depending on the specific strain and experimental conditions.

Biofilm Eradication and Inhibition Assays

AS-48 has demonstrated activity against bacterial biofilms, which are structured communities of bacteria encased in a self-produced matrix, often exhibiting increased resistance to antimicrobial agents nih.gov. Biofilm eradication and inhibition assays are used to assess AS-48's ability to prevent biofilm formation or to disrupt pre-formed biofilms.

Studies have shown that AS-48 can prevent biofilm formation by various bacteria, including lactic acid bacteria responsible for biogenic amine accumulation in cheese researchgate.netoup.com. For instance, AS-48 prevented biofilm formation in 92% of tested biogenic amine-producing lactic acid bacteria strains researchgate.netoup.com.

AS-48 is also active against established biofilms. Research on S. aureus biofilms treated with AS-48 showed significant changes in the biofilm matrix structure and bacterial morphology, with the matrix almost disappearing nih.govfrontiersin.org. Treatment of formed S. aureus biofilms with 32 mg/L of AS-48 for 48 hours resulted in a reduction in cell viability nih.gov.

Molecular Biology Techniques for Genetic and Expression Analysis

Molecular biology techniques are employed to understand the genetic basis of AS-48 production and the molecular responses of microorganisms to AS-48 exposure.

Gene Expression Profiling of Microbial Responses to AS-48

Gene expression profiling techniques, such as microarray analysis or real-time quantitative PCR (qPCR), can be used to study changes in the global gene expression patterns of bacteria in response to sublethal concentrations of AS-48 nih.govmdpi.com. These studies can reveal the cellular pathways and mechanisms involved in the bacterial response to AS-48, potentially identifying genes related to resistance or adaptation.

For example, microarray analysis of Bacillus cereus cells treated with sublethal AS-48 concentrations revealed sets of up-regulated and down-regulated genes nih.gov. In B. cereus, the genes BC4206 and BC4207 were shown to be up-regulated upon treatment with AS-48 mdpi.com. Overexpression of BC4207 in B. cereus led to increased resistance to AS-48, with a slight increase in MIC mdpi.com. Expression of BC4207 in Bacillus subtilis 168, which lacks this operon, also resulted in increased resistance to AS-48 mdpi.com.

Genetic Manipulation and Engineering of AS-48 Producer Strains

Genetic manipulation and engineering techniques are used to study the genes involved in AS-48 biosynthesis and to potentially improve AS-48 production or modify its properties nih.govresearchgate.netacs.org. The production and immunity to AS-48 are dependent on the coordinated expression of a gene cluster, which has been described in plasmids like pMB-2 and pPD1 in Enterococcus faecalis researchgate.netasm.org.

Techniques such as site-directed mutagenesis and circular permutation have been applied to the as-48A structural gene to investigate the role of specific amino acid residues in AS-48 activity and stability, as well as the significance of its circular structure nih.govresearchgate.net. Mutational analyses have provided insights into residues involved in membrane interaction and the maturation process of AS-48 nih.govresearchgate.net.

Genetic engineering can also be used to develop platforms for the recombinant production of AS-48 or its variants in heterologous hosts like Escherichia coli acs.orgacs.org. This can involve producing a linear precursor followed by enzymatic cyclization in vitro acs.orgacs.org. Such approaches aim to improve the availability and allow for the modification of AS-48 acs.orgacs.org.

Advanced Biophysical and Structural Characterization Techniques for AS-48 Interactions

Advanced biophysical and structural characterization techniques are crucial for understanding the three-dimensional structure of AS-48 and how it interacts with target cell membranes and other molecules wikipedia.orgresearchgate.net.

The solution structure of AS-48 has been determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy pnas.orgnih.govrcsb.org. X-ray crystallography has also been used to study the crystal structure of AS-48, revealing distinct dimeric forms nih.govresearchgate.net. These structural studies have shown that AS-48 consists of a globular arrangement of five alpha-helices pnas.orgnih.govwikipedia.org.

Techniques like fluorescence spectroscopy, Surface Plasmon Resonance (SPR), Fourier-transform infrared spectroscopy (FTIR), Circular Dichroism (CD), and Dynamic Light Scattering (DLS) can be employed to study protein-ligand interactions and conformational changes jelsciences.com. While general techniques, these can be applied to investigate how AS-48 interacts with membrane components or other molecules, providing insights into its mechanism of action. For instance, studies on AS-48's interaction with membranes suggest a mechanism involving dimer dissociation followed by hydrophobic interactions and rearrangement of the peptide to expose hydrophobic residues for membrane insertion bohrium.comresearchgate.net.

Interfacial tension and dilatational rheology measurements have also been used to study the behavior of AS-48 at interfaces, such as the air-water interface, and how this affects its enzymatic digestion bohrium.com.

Computational Modeling and Simulation Approaches in AS-48 Research.

Computational modeling and simulation techniques have played a crucial role in understanding the structural characteristics, membrane interactions, and mechanism of action of the circular bacteriocin (B1578144) AS-48. These approaches complement experimental studies by providing insights at the molecular level, predicting structural features, and simulating dynamic processes like membrane binding and pore formation.

Various computational methods have been applied to AS-48 research. Coarse-grained molecular dynamics (MD) simulations have been utilized to investigate the binding of AS-48 to model membranes and its subsequent pore formation researchgate.netnih.gov. These simulations have helped interpret experimental results, suggesting a mechanism where the peptide transitions from a water-soluble state to a membrane-bound state upon contact with the target membrane researchgate.netnih.gov. Coarse-grained simulations have also indicated that AS-48 can insert into the bacterial membrane and potentially form stable pores, consistent with a "leaky slit" model researchgate.netnih.gov. Molecular dynamics simulations have also predicted the formation of a mixed phospholipid-peptide toroidal pore asm.org.

All-atomistic molecular dynamics simulations have provided a more detailed view of the AS-48 peptide action on bacterial membranes, allowing for the study of the role of key amino acids in its mechanism nih.gov. By analyzing data from atomistic models, researchers have been able to explain various experimental observations regarding AS-48's bactericidal bioactivity, highlighting the importance of charged residues and their clustering, particularly in helices 4 and 5 nih.gov.

Protein structure prediction methods have also been applied to AS-48. In the Fourth Critical Assessment of Techniques for Protein Structure Prediction (CASP4), bacteriocin AS-48 (PDB code: 1e68), a 70-residue cyclic polypeptide, was used as a target. Computational methods involving global optimization of potential energy functions successfully predicted its structure with reasonable accuracy compared to the experimental structure, achieving a root-mean-square deviation (RMSD) of 4.3 Å for the Cα atoms in one instance pnas.org. Secondary structure prediction algorithms, such as PHD, have been employed to analyze the propensity of the AS-48 preprotein and its mutants to form α-helical conformations nih.gov.

Rational design represents another computational approach used in the context of AS-48. This technique involves introducing minimal, stepwise changes to the amino acid sequence of a scaffold peptide, often based on active regions of AS-48, to improve bioactivity nih.govfrontiersin.org. This has led to the design and synthesis of peptide libraries with enhanced antibacterial and antileishmanial properties, using the cationic, alpha-helical regions of AS-48 as a basis nih.govfrontiersin.org. Computational structure modeling tools like PEPFOLD and helical wheel predictions have been used in these rational design efforts frontiersin.org.

Furthermore, molecular nonlinear dynamics has been explored as a novel approach for describing protein folding and aggregation, with studies applying this method to bacteriocin AS-48 (PDB ID 1e68) and observing a transition from chaos to periodicity in its dynamics aip.org.

While some studies mention molecular docking in the context of AS-48, these often involve docking other compounds to AS-48 or a protein co-crystallized with AS-48 (e.g., PDB-ID: 5YZC for a measles virus protein) to study interactions with different targets, rather than using docking to elucidate AS-48's direct mechanism of action researchgate.net.

The application of these diverse computational methods has significantly contributed to the understanding of AS-48's structural dynamics, its interaction with biological membranes, and has guided the design of novel antimicrobial peptides based on its structure.

Here is a summary of key computational approaches and findings in AS-48 research:

Computational ApproachApplication to AS-48Key FindingsRelevant Citations
Coarse-grained Molecular Dynamics (MD)Studying membrane binding and pore formation.Suggests membrane insertion and potential stable pore formation ("leaky slit" model); predicts toroidal pore formation. researchgate.netnih.govasm.org
All-atomistic Molecular Dynamics (MD)Studying peptide action on bacterial membranes; role of specific amino acids.Explains experimental bioactivity; highlights importance of charged residue clustering for activity. nih.gov
Protein Structure PredictionPredicting the 3D structure.Successful prediction of AS-48 structure (PDB: 1e68) in blind tests with reasonable accuracy. pnas.org
Secondary Structure PredictionAnalyzing structural propensity of preprotein and mutants.Used to predict helical regions in the AS-48 preprotein and analyze effects of mutations. nih.gov
Rational Design (Peptide Design)Designing modified or minimal AS-48-based peptides.Led to the creation of peptide libraries with improved antibacterial and antileishmanial activity based on AS-48 helical regions. nih.govfrontiersin.org
Molecular Nonlinear DynamicsStudying protein folding and aggregation dynamics.Showed a transition from chaos to periodicity in AS-48 dynamics (PDB ID 1e68). aip.org
Molecular DockingStudying interactions with other proteins (e.g., viral fusion proteins).Used AS-48 co-crystal structure (PDB-ID: 5YZC) as a reference for docking other compounds. researchgate.net

Biotechnological and Applied Research Trajectories of As 48

Research into Potential in Food Preservation Systems.

Extensive research has investigated the potential of enterocin (B1671362) AS-48 as a biopreservative in various food systems due to its potent antimicrobial activity against a broad spectrum of Gram-positive bacteria, including significant foodborne pathogens and spoilage microorganisms. nih.govmdpi.commdpi.comfrontiersin.orgresearchgate.netportlandpress.com While its activity against Gram-negative bacteria is generally lower due to the outer membrane, sensitivity can be increased when combined with outer-membrane permeabilizing treatments. nih.govmdpi.comresearchgate.net

Studies have demonstrated the efficacy of AS-48 in controlling key foodborne pathogens such as Listeria monocytogenes, Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Salmonella enterica, as well as spoilage bacteria like Alicyclobacillus acidoterrestris, Bacillus spp., Paenibacillus spp., Geobacillus stearothermophilus, Brochothrix thermosphacta, Staphylococcus carnosus, and Lactobacillus sakei. nih.govmdpi.com

The application of AS-48 has been evaluated in diverse food products, including meat, dairy products, seafood, fruit juices, ciders, sport and energy drinks, fresh fruits and vegetables, pre-cooked ready-to-eat foods, canned vegetables, and bakery products. nih.govmdpi.comresearchgate.netnih.gov Its effectiveness in food systems is often enhanced when used in combination with other preservation factors, forming part of a hurdle technology approach. nih.govmdpi.comresearchgate.netportlandpress.com Combinations with chemical preservatives, essential oils, phenolic compounds, and physico-chemical treatments such as mild heat, high-intensity pulsed electric fields, or high hydrostatic pressure have shown synergistic or additive effects, leading to greater inactivation of target microorganisms. nih.govmdpi.comresearchgate.netnih.govresearchgate.net

For instance, studies in cooked ham demonstrated that while AS-48 alone at 60 µg/g could inactivate Lactobacillus sakei, combinations of AS-48 at 40 µg/g with chemical preservatives like nitrate/nitrite, pentasodium tripolyphosphate, sodium pyrophosphate, sodium acetate, and sodium lactate (B86563) were highly effective, reducing L. sakei below detection levels throughout storage. nih.gov In vegetable foods like alfalfa and soybean sprouts, immersion solutions containing AS-48 at concentrations of 12.5 and 25 μg/ml significantly reduced viable counts of Listeria monocytogenes, even under temperature abuse conditions. nih.gov

The stability of AS-48 under various food processing conditions makes it a promising candidate for wider application in food preservation. nih.gov Furthermore, the bacteriocin (B1578144) is reported to be degraded by intestinal proteases, theoretically reducing its potential impact on gut microbiota when ingested with food. nih.gov

Here is a summary of research findings on AS-48 activity in various food systems:

Food SystemTarget MicroorganismsAS-48 Concentration (if specified)Key FindingsSource
Cooked HamLactobacillus sakei, Brochothrix thermosphacta, Staphylococcus carnosus40-60 µg/gEffective alone and in combination with chemical preservatives; combinations reduced L. sakei below detection limits. Reduced B. thermosphacta and S. carnosus by >3 log cycles. nih.gov
Skim Milk and Fresh CheeseBacillus cereus, Staphylococcus aureusNot specifiedProducer strain E. faecalis A-48-32 inactivated B. cereus and inhibited enterotoxin production in milk. Effective against S. aureus in fresh cheese. nih.govmdpi.com
Raw Vegetables (Sprouts, Asparagus)Listeria monocytogenes5-25 μg/mlImmersion solutions reduced viable counts; efficacy enhanced in combination with chemical preservatives. nih.gov nih.gov
Canned Fruit and Vegetable FoodsBacillus coagulans (vegetative cells and spores)6 µg/mlReduced vegetative cell counts significantly; no significant effect on spores alone but enhanced thermal inactivation of spores when combined with heat. researchgate.net
Ready-to-eat SaladsListeria monocytogenes, Salmonella entericaNot specifiedInactivation potentiated by essential oils and plant extracts. nih.gov
SaucesStaphylococcus aureusNot specifiedEffective in inactivating S. aureus. nih.gov

Exploration of Novel Delivery Systems for Enhanced Antimicrobial Efficacy in Non-Clinical Contexts.

The exploration of novel delivery systems for AS-48 is relevant for enhancing its antimicrobial efficacy and stability in various applications, including non-clinical contexts such as food systems or topical applications. The circular structure of AS-48 already contributes to its stability and resistance to degradation by proteases, which is advantageous for delivery. nih.govnih.govbohrium.com

Research has investigated the behavior of AS-48 under conditions mimicking gastrointestinal digestion to understand its fate upon oral consumption, relevant for food applications. bohrium.com Studies using an in vitro digestion model showed that while pepsin partially degrades AS-48, the bacteriocin largely resists gastric digestion. bohrium.com Duodenal digestion by trypsin/chymotrypsin is more significant, but some intact AS-48 molecules remain. bohrium.com The study also indicated that when AS-48 is adsorbed at an interface, such as in food formulations, its digestion profile is affected, with hydrophobic regions oriented towards the interface remaining undigested. bohrium.com These findings are crucial for optimizing AS-48 use in food formulations to ensure its activity throughout the digestive tract. bohrium.com The study suggests that oral application of AS-48 may require nano/microparticles as delivery vehicles to ensure sufficient intact bacteriocin reaches the target site. bohrium.com

Furthermore, research has explored embedding AS-48 into nanoparticles made from materials like polylactic-co-glycolic acid (PLGA), a biocompatible and biodegradable copolymer. mdpi.com While some of this research is aimed at delivering AS-48 to target intracellular pathogens, which leans towards clinical applications, the development of such encapsulation systems is a novel delivery approach that could potentially be adapted for non-clinical uses. mdpi.com Studies have shown that AS-48 can be released from these nano-formulations in a manner dependent on pH and temperature. mdpi.com

The fact that AS-48 does not require a specific receptor for its membrane-targeting activity nih.govasm.orgnih.gov simplifies the requirements for some delivery systems, as the primary goal is to bring the bacteriocin into contact with the bacterial membrane. The development of delivery systems could potentially improve the targeting of AS-48 to specific sites or enhance its penetration into complex environments like biofilms, which are relevant in both food spoilage and environmental contexts. frontiersin.orgmdpi.com A patent has been issued for the use of AS-48 against acne and other skin bacterial infections asm.orgnih.gov, suggesting exploration of topical delivery methods, a non-clinical application.

Research into novel delivery systems aims to overcome potential limitations such as interactions with food matrix components, non-specific binding, or degradation, thereby enhancing the efficacy and expanding the potential applications of AS-48 in various non-clinical settings.

Future Directions and Emerging Research Avenues for As 48

Elucidation of Comprehensive Structure-Activity Relationships.

Understanding the precise relationship between the structure of AS-48 and its biological activity is a critical area for future research. While the globular arrangement of five α-helices and the role of positive charges in membrane interaction have been identified, more comprehensive studies are needed. pnas.org Mutagenesis studies have begun to unravel the importance of specific residues for biological activity and membrane interaction. nih.govnih.gov Further research could involve systematic modifications to the peptide sequence and structure to determine how these changes impact potency, target specificity, and stability. Investigating the significance of circularization on secondary structure, potency, and stability remains relevant. nih.govnih.govresearchgate.net Advanced techniques, potentially including those from synthetic biology, could be employed to create and analyze a wider range of AS-48 variants with tailored properties.

Synthetic Biology and Genetic Engineering Approaches for AS-48 Derivatives.

Synthetic biology and genetic engineering offer powerful tools for developing novel AS-48 derivatives with enhanced properties. als-journal.comwikipedia.org The genetic regulation and structure of AS-48 are already relatively well-understood, providing a foundation for such efforts. nih.govnih.gov Approaches like site-directed mutagenesis and circular permutation have been used to study the role of specific amino acids and the significance of circularity. nih.govnih.govresearchgate.net Future work can leverage synthetic biology to design and construct modified versions of the as-48A gene, potentially leading to the production of peptides with improved activity against specific pathogens, altered host specificity, or increased resistance to degradation. nih.govnih.gov This could involve the creation of synthetic gene circuits to control AS-48 production or the engineering of microbial chassis organisms for efficient and scalable production of AS-48 or its variants. als-journal.comwikipedia.orgcbd.int

Investigation of Ecological Roles and Inter-species Dynamics of AS-48.

While the antimicrobial activity of AS-48 against target pathogens is established, its broader ecological roles and interactions within complex microbial communities warrant further investigation. AS-48 is produced by Enterococcus species, which inhabit diverse environments. nih.govnih.gov Research could explore how AS-48 production influences the dynamics of the producing strain within its ecological niche and how it interacts with other bacterial species in that environment. This includes understanding its impact on competing microorganisms and potential synergistic or antagonistic interactions with other antimicrobial compounds produced by the same or different species. royalsocietypublishing.orgroyalsocietypublishing.org Studies on interspecies dynamics in microbial communities are crucial for understanding ecosystem dynamics and how they are influenced by environmental variation. royalsocietypublishing.orgroyalsocietypublishing.orgpnas.orgresearchgate.net

Addressing Unresolved Questions in AS-48 Resistance Evolution and Mitigation.

Although AS-48 remains active against many antibiotic-resistant strains and its mechanism of action (pore formation) makes resistance development less likely compared to antibiotics targeting specific enzymes, understanding potential resistance mechanisms is vital. frontiersin.orgnih.govresearchgate.netresearchgate.net Future research should aim to identify if and how bacteria can develop resistance to AS-48. This could involve laboratory evolution experiments or surveillance of bacterial isolates from environments where AS-48 is used or naturally present. oup.comelifesciences.org Investigating the genetic and molecular basis of any observed resistance would be crucial. ecehh.orgnih.gov Furthermore, research into strategies to mitigate resistance, such as combining AS-48 with other antimicrobial agents, is a promising avenue. nih.govresearchgate.netresearchgate.netnih.govfrontiersin.org Studies have already shown synergistic effects when AS-48 is combined with certain antibiotics against resistant strains. researchgate.netresearchgate.netnih.gov

Integration of AS-48 Research with Broader Antimicrobial Resistance Strategies.

Research on AS-48 should be integrated into the wider efforts to combat antimicrobial resistance (AMR). amr.gov.aunih.gov This involves exploring its potential as a component of combination therapies, its use in specific applications where its properties are particularly advantageous (e.g., food preservation, targeted therapies), and understanding its impact within the context of the "One Health" approach, considering its presence and effects in human, animal, and environmental settings. nih.govamr.gov.aunih.govwho.int Collaborative efforts across different disciplines and sectors are essential to address the complex challenge of AMR. amr.gov.aunih.govmit.edu Research on AS-48 can contribute valuable insights into alternative antimicrobial strategies and potentially provide novel tools in the fight against resistant pathogens. mdpi.com

Q & A

Q. What are the genetic determinants of AS-48 production and immunity in Enterococcus faecalis?

The AS-48 bacteriocin is encoded by a 7.8 kb plasmid-borne gene cluster (pMB2) in E. faecalis S-47. The cluster includes the structural gene as-48A and five additional open reading frames (as-48B, as-48C, as-48C1, as-48D, as-48D1). These genes are involved in post-translational modification, secretion, and self-immunity. For example, as-48D1 alone confers resistance to AS-48, while as-48B, as-48C1, and as-48D enhance immunity. Transcriptional analysis reveals two operons (3.5 kb and 2.7 kb), suggesting constitutive expression under standard conditions .

Q. How can researchers screen bacterial isolates for AS-48-like antibiotic activity?

A discovery-based approach involves phenotyping soil isolates using susceptible indicator strains like Micrococcus luteus (gram-positive) or E. coli (gram-negative). Isolates are cultured on agar plates, and zones of inhibition are measured to identify antibiotic producers. This method, used in microbial ecology courses, allows screening of up to 48 isolates per experiment. Follow-up 16S rRNA sequencing of active isolates can link phylogenetic data to functional activity .

Q. What in vitro assays are used to evaluate AS-48's bactericidal spectrum and potency?

Standard assays include broth microdilution (to determine minimum inhibitory concentrations, MICs) and time-kill curves. For example, AS-48 exhibits bactericidal activity against Listeria monocytogenes at MICs of 0.25–0.5 µg/mL. Synergy with other antibiotics (e.g., beta-lactams) can be tested using checkerboard assays, calculating fractional inhibitory concentration indices (FICIs) to identify combinatorial effects .

Advanced Research Questions

Q. How do resistance mechanisms to AS-48 evolve in target pathogens, and how can this be modeled experimentally?

Resistance can arise via mutations in membrane composition (e.g., altered lipid bilayer charge) or efflux pumps. To study this, serial passaging of pathogens (e.g., Salmonella spp.) in sub-inhibitory AS-48 concentrations can select for resistant mutants. Genomic sequencing of evolved strains identifies candidate resistance loci. Complementary proteomics (e.g., membrane protein profiling) reveals compensatory changes in cell envelope architecture .

Q. Can predictive modeling improve AS-48 deployment in clinical settings, such as urinary tract infections (UTIs)?

Machine learning models trained on electronic health records (EHRs) can predict antibiotic susceptibility. For AS-48, variables like prior antibiotic exposure, local resistance patterns, and patient comorbidities (e.g., renal function) should be incorporated. Penalized logistic regression or random forest models achieve AUCs >0.65 for susceptibility prediction, as demonstrated in UTI cohorts. Validation requires retrospective cohorts with AS-48 susceptibility data .

Q. What transcriptional regulatory mechanisms control the AS-48 gene cluster?

Northern blotting and RT-PCR of the as-48 operons show constitutive expression under standard growth conditions. However, environmental stressors (e.g., pH shifts, nutrient limitation) may modulate transcription. Chromatin immunoprecipitation (ChIP-seq) of putative regulators (e.g., two-component systems) can identify binding sites upstream of the operons. CRISPR interference (CRISPRi) targeting promoter regions may further clarify regulatory dynamics .

Q. How can antimicrobial stewardship programs (ASPs) quantitatively assess AS-48's clinical impact?

ASPs use the Defined Daily Dose (DDD) method to quantify antibiotic consumption (e.g., reduction from 90.84 to 61.42 DDD/100 patient-days post-intervention). For AS-48, DDD metrics should be paired with qualitative audits (e.g., Gyssens criteria) to evaluate appropriateness. Statistical process control (SPC) charts can monitor temporal trends in AS-48 use versus resistance rates .

Q. What experimental designs are optimal for testing AS-48 in shorter-duration antibiotic regimens?

Pragmatic trials can randomize patients to standard vs. short-course AS-48 therapy, with discontinuation criteria based on clinical stability (e.g., afebrile for 48 hours). Non-inferiority endpoints (e.g., 30-day relapse rates) require sample sizes >500 patients. Subgroup analyses should stratify by infection type (e.g., bacteremia vs. pneumonia) to identify context-specific efficacy .

Methodological Notes

  • References : Citations correspond to evidence IDs (e.g., refers to Martínez-Bueno et al., 1998).
  • Excluded Sources : Commercial platforms (e.g., BenchChem) were omitted per guidelines.
  • Data Gaps : Limited clinical trial data on AS-48 necessitates extrapolation from analogous bacteriocins (e.g., nisin).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.